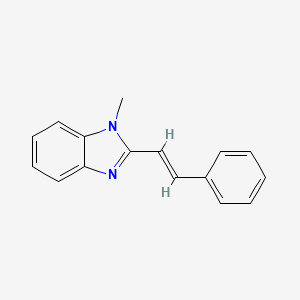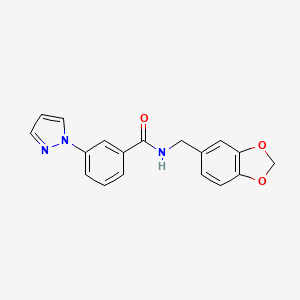![molecular formula C12H17NO5S B5290585 N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B5290585.png)
N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine, commonly known as EMSA, is a synthetic amino acid derivative that has been widely used in scientific research. EMSA is a highly specific inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system, antigen presentation, and inflammation.
Mecanismo De Acción
EMSA inhibits cathepsin S by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This results in the irreversible inhibition of the enzyme and the prevention of its proteolytic activity. EMSA is highly specific for cathepsin S and does not inhibit other cysteine proteases.
Biochemical and Physiological Effects:
EMSA has been shown to effectively inhibit cathepsin S activity in vitro and in vivo. Inhibition of cathepsin S by EMSA leads to a decrease in MHC-II processing and antigen presentation, which results in the suppression of T cell activation and proliferation. Moreover, EMSA has been shown to reduce inflammation and atherosclerosis in animal models. However, EMSA may have off-target effects on other cysteine proteases, which may limit its use in some experimental settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMSA is a highly specific and potent inhibitor of cathepsin S, which makes it a valuable tool for investigating the role of this enzyme in biological processes. EMSA is easy to synthesize and can be obtained in high yield and purity. However, EMSA may have off-target effects on other cysteine proteases, which may limit its use in some experimental settings. Moreover, EMSA is not suitable for studying the role of cathepsin S in vivo, as it is rapidly metabolized and eliminated from the body.
Direcciones Futuras
There are several future directions for research on EMSA. First, the development of more potent and selective inhibitors of cathepsin S may provide new insights into the role of this enzyme in biological processes. Second, the use of EMSA in combination with other inhibitors of cathepsin S or other enzymes may reveal new therapeutic targets for the treatment of inflammation, atherosclerosis, and autoimmune diseases. Third, the investigation of the pharmacokinetics and pharmacodynamics of EMSA may lead to the development of new drug delivery systems for the targeted inhibition of cathepsin S. Finally, the use of EMSA in clinical trials may provide new therapeutic options for the treatment of inflammatory and autoimmune diseases.
Métodos De Síntesis
EMSA can be synthesized by the reaction of N-ethoxy-N-methylsulfonamide with L-alanine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield and purity.
Aplicaciones Científicas De Investigación
EMSA has been widely used in scientific research to investigate the role of cathepsin S in various biological processes. It has been shown that cathepsin S is involved in the processing of major histocompatibility complex class II (MHC-II) molecules, which are essential for the presentation of antigens to T cells. EMSA has been used to study the effect of cathepsin S inhibition on MHC-II processing and antigen presentation. Moreover, EMSA has been used to investigate the role of cathepsin S in inflammation, atherosclerosis, and autoimmune diseases.
Propiedades
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-11-6-5-10(7-8(11)2)19(16,17)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISVSZWWHFOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)

![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)

![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![(3aR*,7aS*)-2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290560.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5290570.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5290577.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
![1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5290604.png)

